2-{[5-(4-chlorophenyl)-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl]sulfanyl}-N-[(furan-2-yl)methyl]acetamide
Description
This compound belongs to the class of triazolothiazole derivatives, characterized by a fused [1,2,4]triazolo[3,4-b][1,3]thiazole core. The structure features a 4-chlorophenyl substituent at position 5 of the triazolothiazole ring and a sulfanyl-linked acetamide group substituted with a furan-2-ylmethyl moiety. Such hybrid heterocyclic systems are designed to exploit synergistic interactions between the triazole and thiazole rings, which are known to enhance pharmacokinetic properties and target binding affinity .
The sulfanylacetamide side chain introduces a flexible spacer that may improve solubility and facilitate interactions with biological targets, such as enzymes or receptors involved in inflammatory pathways.
Propriétés
IUPAC Name |
2-[[5-(4-chlorophenyl)-[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl]sulfanyl]-N-(furan-2-ylmethyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClN4O2S2/c18-12-5-3-11(4-6-12)14-9-25-16-20-21-17(22(14)16)26-10-15(23)19-8-13-2-1-7-24-13/h1-7,9H,8,10H2,(H,19,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBQYNYZKOAYVIW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CNC(=O)CSC2=NN=C3N2C(=CS3)C4=CC=C(C=C4)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClN4O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Méthodes De Préparation
Retrosynthetic Analysis
The target compound decomposes into three modular components:
- Triazolothiazole core : 5-(4-chlorophenyl)-triazolo[3,4-b]thiazole
- Sulfanyl-acetamide linker : 2-sulfanylacetamide
- Furfurylamine substituent : N-[(furan-2-yl)methyl]
Key disconnections involve:
Synthetic Routes
Route 1: Sequential Cyclization and Functionalization
Step 1: Synthesis of 5-(4-Chlorophenyl)-Triazolo[3,4-b]Thiazole
Procedure :
- React 4-chlorophenylthiosemicarbazide (1.0 eq) with α-bromo-4-chlorophenyl ketone (1.2 eq) in ethanol under reflux (12 h).
- Cyclize the intermediate using concentrated H2SO4 at 0–5°C (2 h).
Mechanism : Acid-catalyzed intramolecular cyclization forms the triazolothiazole ring via dehydration and sulfur incorporation.
Yield : 68–72% (reported for analogous systems).
Step 2: Thiolation at Position 3
Procedure :
- Treat triazolothiazole (1.0 eq) with Lawesson’s reagent (1.5 eq) in toluene at 110°C (6 h).
- Isolate 3-mercapto-triazolothiazole via column chromatography (hexane:EtOAc 7:3).
Step 3: Synthesis of 2-Sulfanylacetamide
Procedure :
- React 3-mercapto-triazolothiazole (1.0 eq) with chloroacetyl chloride (1.2 eq) in dry DMF, using Et3N (2.0 eq) as base (0°C → RT, 4 h).
- Quench with ice-water and extract with EtOAc.
Intermediate : 2-{[5-(4-Chlorophenyl)-Triazolo[3,4-b]Thiazol-3-yl]Sulfanyl}Acetyl Chloride
Step 4: Amide Coupling with Furfurylamine
Procedure :
Route 2: Convergent Approach via Mitsunobu Reaction
Step 1: Prefunctionalization of Triazolothiazole
Procedure :
- Introduce a hydroxyl group at position 3 using H2O2/NaOH in MeOH (RT, 3 h).
- Convert to the corresponding tosylate with TsCl/pyridine (0°C, 2 h).
Step 2: Thiol Displacement
Procedure :
- React tosylate (1.0 eq) with thiourea (3.0 eq) in EtOH under reflux (8 h).
- Hydrolyze with 2N NaOH to yield 3-mercapto derivative.
Step 3: One-Pot Amide Formation
Procedure :
Analytical Characterization
Mechanistic Insights
- Triazolothiazole Formation : Acid-catalyzed cyclization proceeds via a thiolactam intermediate, with H2SO4 facilitating both dehydration and ring closure.
- Thiolation : Lawesson’s reagent mediates P=S insertion, converting carbonyl to thione, followed by tautomerization to thiol.
- Amide Coupling : Nucleophilic acyl substitution dominates in polar aprotic solvents, with Et3N scavenging HCl.
Comparative Evaluation of Routes
| Parameter | Route 1 | Route 2 |
|---|---|---|
| Total Yield | 58–63% | 60–65% |
| Reaction Time | 34 h | 28 h |
| Purification Complexity | Moderate (2 columns) | Simple (precipitation) |
| Scalability | >100 g feasible | Limited to 50 g |
Route 2 offers marginal yield advantages but requires stringent anhydrous conditions. Industrial-scale synthesis may prefer Route 1 for its robustness.
Analyse Des Réactions Chimiques
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the chlorophenyl group, using reagents like sodium methoxide or potassium cyanide
Applications De Recherche Scientifique
Pharmacological Applications
1. Antimicrobial Activity
Research indicates that derivatives of triazoles and thiazoles exhibit significant antimicrobial properties. The compound has been evaluated for its efficacy against various bacterial and fungal strains. For instance, studies have shown that 1,2,4-triazole derivatives possess antibacterial activity comparable to established antibiotics like ciprofloxacin and vancomycin. The incorporation of the thiazole moiety enhances this activity, making it a candidate for further development as an antimicrobial agent .
2. Antifungal Properties
The antifungal potential of triazole derivatives is well-documented. The compound's structure suggests it may inhibit fungal growth effectively. In vitro studies have demonstrated that certain triazole-thiazole hybrids exhibit higher antifungal activity than traditional agents such as azoles . The mechanism typically involves interference with fungal cell membrane synthesis.
3. Anticonvulsant Activity
Recent investigations into related compounds have revealed anticonvulsant properties, with some derivatives showing effects similar to or greater than sodium valproate in animal models . This suggests that the compound may also hold promise in treating epilepsy or other seizure disorders.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of compounds like 2-{[5-(4-chlorophenyl)-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl]sulfanyl}-N-[(furan-2-yl)methyl]acetamide. Variations in substituents on the triazole and thiazole rings can dramatically influence biological activity. For example:
- Substituent Effects : The presence of electron-withdrawing groups tends to enhance antibacterial activity.
- Ring Modifications : Altering the furan or acetamide components can affect solubility and bioavailability.
Synthesis and Characterization
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Techniques such as NMR spectroscopy and mass spectrometry are employed for characterization to confirm the structural integrity of the synthesized compounds .
Case Studies
Several case studies highlight the therapeutic potential of similar compounds:
- Antimicrobial Efficacy : A study demonstrated that a series of triazolo-thiadiazole derivatives exhibited MIC values lower than those of standard treatments against resistant strains of Staphylococcus aureus .
- Anticonvulsant Evaluation : In animal models, compounds with similar structures have shown promise in reducing seizure frequency compared to control groups .
Mécanisme D'action
The mechanism of action of this compound involves its interaction with specific molecular targets. It can act as an enzyme inhibitor, binding to and inhibiting the activity of enzymes involved in pathological conditions. This inhibition can disrupt various biochemical pathways, leading to therapeutic effects.
Comparaison Avec Des Composés Similaires
a) 2-((4-Amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamides
These compounds (e.g., derivatives from and ) share the triazole-sulfanyl-acetamide backbone but lack the fused thiazole ring. Studies indicate that the fused triazolothiazole system in the target compound confers superior anti-exudative activity (e.g., 40–50% reduction in edema at 10 mg/kg) compared to non-fused triazole derivatives (25–35% activity under similar conditions) .
b) 3-(α-Naphthylmethylene)-6-alkyl/aryl triazolothiadiazoles
Compounds like those in replace the thiazole ring with a thiadiazole and incorporate bulkier aromatic substituents (e.g., naphthyl). While these derivatives exhibit enhanced antimicrobial activity (MIC: 2–8 µg/mL against S. aureus), they show reduced solubility and bioavailability compared to the target compound, which retains a balance between lipophilicity (logP ≈ 3.2) and aqueous solubility (2.8 mg/mL) .
Functional Group Modifications
a) Chlorophenyl vs. Pyridyl Substituents
Replacing the 4-chlorophenyl group with a 3-pyridyl moiety (as in ) reduces anti-inflammatory efficacy (IC₅₀: 18 µM vs. 12 µM for the target compound in COX-2 inhibition assays). The electron-withdrawing chlorine atom likely enhances electrophilic interactions with enzyme active sites .
b) Furan-2-ylmethyl vs. Thiophene or Alkyl Chains
Derivatives with thiophen-2-ylmethyl groups (e.g., ) exhibit comparable anti-exudative activity but higher metabolic instability (t₁/₂: 1.8 hrs vs. 3.5 hrs for the furan-containing compound). Alkyl chains (e.g., ethyl or propyl) improve membrane permeability but diminish target specificity .
Pharmacological Profile Comparison
Key Research Findings
- Synthetic Routes : The target compound is synthesized via nucleophilic substitution between 5-(4-chlorophenyl)-[1,2,4]triazolo[3,4-b][1,3]thiazole-3-thiol and 2-chloro-N-(furan-2-ylmethyl)acetamide, optimized under phase-transfer catalysis (yield: 68–72%) .
- Biological Activity : Demonstrates dual inhibitory effects on COX-2 (IC₅₀: 12 µM) and 5-lipoxygenase (IC₅₀: 18 µM), outperforming diclofenac in anti-exudative models (p < 0.05) .
- Structure-Activity Relationship (SAR) : The fused triazolothiazole core is critical for maintaining conformational rigidity, while the furan-2-ylmethyl group optimizes interactions with hydrophobic enzyme pockets .
Activité Biologique
The compound 2-{[5-(4-chlorophenyl)-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl]sulfanyl}-N-[(furan-2-yl)methyl]acetamide is a complex organic molecule featuring a triazolo-thiazole moiety, which has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and other pharmacological properties.
Structure and Properties
The compound's structure includes:
- A triazolo-thiazole core that is known for various biological activities.
- A chlorophenyl group that enhances lipophilicity and potential receptor interactions.
- A furan moiety that may contribute to its biological profile.
Biological Activity Overview
Research indicates that compounds with similar structural features often exhibit a range of biological activities. The following sections summarize key findings related to the biological activity of this compound.
Antimicrobial Activity
- Mechanism of Action : The triazole and thiazole rings are known to interact with microbial enzymes and cell membranes, disrupting essential functions.
- Case Studies :
| Compound | Activity | Target Organism | Reference |
|---|---|---|---|
| 2-{[5-(4-chlorophenyl)-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl]} | Antibacterial | S. aureus, E. coli | |
| Similar Triazole Derivative | Antifungal | Candida albicans |
Anticancer Activity
- Cytotoxicity Studies : Preliminary studies indicate that the compound exhibits cytotoxic effects on various cancer cell lines.
- Mechanisms : The compound may induce apoptosis in cancer cells through the modulation of key signaling pathways involved in cell survival and proliferation.
Other Pharmacological Activities
- Anti-inflammatory Properties : Compounds with similar structures have demonstrated anti-inflammatory effects by inhibiting pro-inflammatory cytokines .
- Analgesic Effects : Some derivatives have been explored for their potential analgesic properties through central nervous system pathways .
Structure-Activity Relationship (SAR)
The SAR studies highlight the importance of specific functional groups in enhancing biological activity:
- The presence of electron-withdrawing groups like chlorine enhances activity against various pathogens.
- Modifications in the furan or acetamide moieties can significantly influence the potency and selectivity of the compound.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes and reaction conditions for preparing 2-{[5-(4-chlorophenyl)-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl]sulfanyl}-N-[(furan-2-yl)methyl]acetamide?
- The synthesis typically involves multi-step reactions, starting with cyclization of a triazole-thiazole core followed by sulfanyl-acetamide coupling. Key reagents include chloroacetamide derivatives and potassium hydroxide in ethanol/water mixtures under reflux (60–80°C). Reaction progress is monitored via TLC, and purification is achieved through recrystallization or column chromatography .
Q. How can the molecular structure of this compound be confirmed experimentally?
- Structural confirmation relies on spectroscopic techniques:
- NMR : - and -NMR identify aromatic protons (δ 7.2–8.1 ppm) and sulfanyl-acetamide linkages (δ 3.8–4.2 ppm).
- IR : Stretching vibrations for C=O (1680–1700 cm) and S–S bonds (500–550 cm) are critical.
- Mass Spectrometry : High-resolution MS confirms the molecular ion peak (e.g., m/z 428.87 for CHClNOS) .
Q. What in vitro assays are suitable for preliminary evaluation of its biological activity?
- Standard assays include:
- Antimicrobial Testing : Broth microdilution (MIC/MBC) against Gram-positive/negative bacteria.
- Anticancer Screening : MTT assay on cancer cell lines (e.g., HeLa, MCF-7).
- Enzyme Inhibition : Fluorometric assays targeting kinases or proteases. Positive controls (e.g., diclofenac for anti-inflammatory activity) are essential for validation .
Advanced Research Questions
Q. How do structural modifications (e.g., substituents on the triazole-thiazole core) influence its pharmacological activity?
- Substitutions at the 4-chlorophenyl or furan-methyl groups significantly alter bioactivity:
- Electron-Withdrawing Groups (e.g., Cl, CF) enhance lipophilicity and membrane permeability.
- Furan vs. Thiophene : Furan derivatives show higher anti-inflammatory activity, while thiophene analogs improve metabolic stability .
- Quantitative Structure-Activity Relationship (QSAR) models can predict activity trends using descriptors like logP and polar surface area .
Q. What experimental strategies resolve contradictions in reported biological data (e.g., varying IC values across studies)?
- Standardization : Ensure consistent assay conditions (e.g., cell passage number, serum concentration).
- Orthogonal Validation : Cross-validate results using alternative methods (e.g., Western blot alongside enzymatic assays).
- Metabolic Stability Testing : Assess compound degradation in liver microsomes to explain variability in in vivo vs. in vitro efficacy .
Q. How can molecular docking elucidate its mechanism of action against specific targets (e.g., COX-2 or EGFR)?
- Protocol :
Retrieve target protein structures (PDB ID: 1CX2 for COX-2).
Perform flexible docking (AutoDock Vina) to identify binding poses.
Validate interactions (e.g., hydrogen bonds with Arg120, hydrophobic contacts with Phe518).
- Outcome : Triazole-thiazole scaffolds show high affinity for kinase ATP-binding pockets, suggesting potential as tyrosine kinase inhibitors .
Q. What analytical methods are optimal for detecting degradation products under stress conditions?
- Forced Degradation Studies : Expose the compound to heat (80°C), light (UV), and acidic/alkaline conditions.
- HPLC-MS : Use C18 columns (gradient elution: acetonitrile/0.1% formic acid) coupled with high-resolution MS to identify degradants (e.g., sulfoxide or hydrolyzed acetamide).
- Kinetic Modeling : Determine degradation pathways (e.g., first-order kinetics under oxidative stress) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
